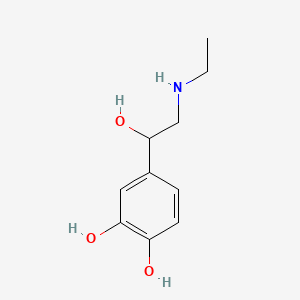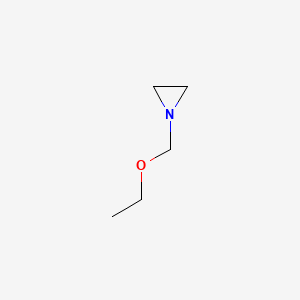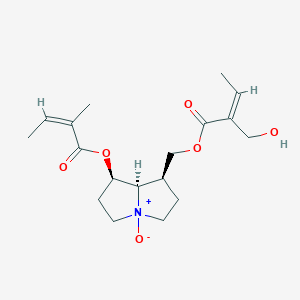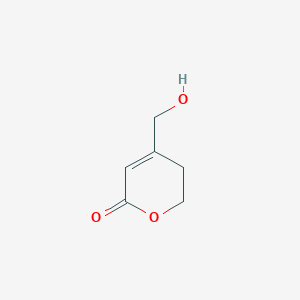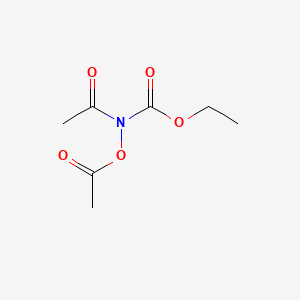
Ethyl acetoxy(acetyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl acetoxy(acetyl)carbamate is a chemical compound with the molecular formula C7H11NO5. It is also known by its systematic name, carbamic acid, N-acetyl-N-(acetyloxy)-, ethyl ester . This compound is characterized by its unique structure, which includes both acetoxy and acetyl functional groups attached to a carbamate backbone. It is used in various chemical processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl acetoxy(acetyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as pyridine .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This one-pot reaction allows for the high-purity isolation of the product through simple filtration.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The choice of reagents and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl acetoxy(acetyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethyl carbamate and acetic acid.
Oxidation: It can be oxidized to form corresponding oxo derivatives, depending on the oxidizing agent used.
Substitution: The acetoxy group can be substituted with other nucleophiles, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Ethyl carbamate and acetic acid.
Oxidation: Oxo derivatives of the original compound.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl acetoxy(acetyl)carbamate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of ethyl acetoxy(acetyl)carbamate involves its hydrolysis to release ethyl carbamate and acetic acid. This hydrolysis can occur under physiological conditions, making it useful as a prodrug. The released ethyl carbamate can then exert its effects on molecular targets, such as enzymes or receptors, depending on the specific application .
Comparison with Similar Compounds
Ethyl acetoxy(acetyl)carbamate can be compared with other carbamate derivatives, such as:
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Propyl carbamate: Contains a propyl group, leading to different physical and chemical properties.
Butyl carbamate: Features a butyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its dual functional groups (acetoxy and acetyl), which provide distinct reactivity and versatility in various chemical reactions and applications .
Properties
CAS No. |
2139-93-7 |
|---|---|
Molecular Formula |
C7H11NO5 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
[acetyl(ethoxycarbonyl)amino] acetate |
InChI |
InChI=1S/C7H11NO5/c1-4-12-7(11)8(5(2)9)13-6(3)10/h4H2,1-3H3 |
InChI Key |
GGCXFPBIKZXKFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



silane](/img/structure/B14752059.png)
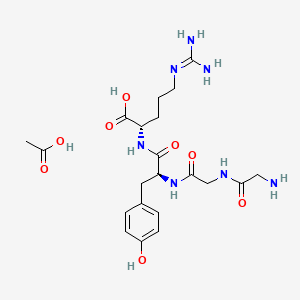
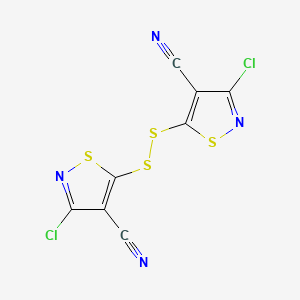
![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)
